6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Catalog No.
S11566048
CAS No.
M.F
C22H10ClF5O3
M. Wt
452.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-ch...

Product Name

6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one

IUPAC Name

6-chloro-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-4-phenylchromen-2-one

Molecular Formula

C22H10ClF5O3

Molecular Weight

452.8 g/mol

InChI

InChI=1S/C22H10ClF5O3/c23-14-6-12-11(10-4-2-1-3-5-10)7-17(29)31-15(12)8-16(14)30-9-13-18(24)20(26)22(28)21(27)19(13)25/h1-8H,9H2

InChI Key

IZNPEZLUBGIDOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C(=C(C(=C4F)F)F)F)F

6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromones, characterized by a chromene backbone with various substituents. Its chemical structure features a chloro group, a pentafluorobenzyl ether, and a phenyl group, contributing to its unique properties and potential applications in medicinal chemistry. The presence of the pentafluorobenzyl moiety enhances lipophilicity and may influence the compound's biological activity.

Typical for chromones, including:

  • Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic substitution reactions, potentially introducing various substituents.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under appropriate conditions, leading to derivatives with different functionalities.
  • Reduction Reactions: The carbonyl group in the chromone structure can be reduced to form alcohols or other derivatives.

These reactions can be utilized to modify the compound for enhanced biological activity or to create analogs for structure-activity relationship studies.

Preliminary studies suggest that 6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one exhibits notable biological activities, including:

  • Antioxidant Properties: Chromones are known for their ability to scavenge free radicals, which may contribute to protective effects against oxidative stress.
  • Anticancer Activity: Some derivatives of chromones have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents.
  • Anti-inflammatory Effects: Certain chromone derivatives have been reported to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Further research is needed to elucidate the specific mechanisms of action and efficacy of this compound.

The synthesis of 6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves several key steps:

  • Formation of the Chromone Skeleton: This can be achieved through condensation reactions between appropriate phenolic compounds and α,β-unsaturated carbonyl compounds.
  • Chlorination: The introduction of the chloro group may be performed using chlorinating agents such as thionyl chloride or phosphorus trichloride.
  • Etherification: The pentafluorobenzyl group can be introduced via nucleophilic substitution or etherification reactions involving pentafluorobenzyl alcohol and suitable reagents.

These methods allow for the tailored synthesis of the compound with desired functional groups.

6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for cancer or anti-inflammatory therapies.
  • Material Science: Its unique chemical structure could be explored for use in developing advanced materials with specific properties.
  • Agricultural Chemicals: The compound's properties may also lend themselves to development as agrochemicals with protective effects against pests or diseases.

Interaction studies involving 6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one are crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas of focus include:

  • Protein Binding Studies: Understanding how this compound interacts with plasma proteins can provide insights into its bioavailability and distribution.
  • Enzyme Inhibition Studies: Investigating its effects on key enzymes involved in metabolic pathways can reveal its potential therapeutic targets.

These studies help delineate the compound's behavior in biological systems and inform further development.

Several compounds share structural similarities with 6-chloro-7-[(pentafluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one, including:

  • 7-Hydroxyflavone: Known for its antioxidant and anti-inflammatory properties; lacks halogen substituents which may affect potency.
  • Chalcone Derivatives: Exhibits diverse biological activities; structurally similar but typically lacks the chromone framework.
  • Flavonoid Compounds: General class known for various health benefits; structural variations lead to differing activities.

Comparison Table

CompoundStructure TypeNotable ActivityUnique Features
6-chloro-7-[...]-2H-chromenChromoneAntioxidant, anticancerPentafluorobenzyl ether enhances lipophilicity
7-HydroxyflavoneFlavoneAntioxidantLacks halogen substituents
Chalcone DerivativesChalconeAnticancer, antimicrobialVaries widely in structure and activity
Flavonoid CompoundsFlavonoidAnti-inflammatoryBroad range of structures and activities

This comparison highlights the unique aspects of 6-chloro-7-[...]-2H-chromen compared to related compounds while emphasizing its potential applications based on its distinct chemical features.

XLogP3

5.7

Hydrogen Bond Acceptor Count

8

Exact Mass

452.0238627 g/mol

Monoisotopic Mass

452.0238627 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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